dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4767661
CAS Number:
Molecular Formula: C20H22F3NO4
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is typically synthesized through a multicomponent reaction known as the Hantzsch dihydropyridine synthesis. [] This versatile reaction involves the condensation of an aldehyde, a β-ketoester (such as methyl acetoacetate), and an amine source (like ammonium acetate).

Molecular Structure Analysis

Dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate possesses a characteristic 1,4-dihydropyridine core structure. [] The molecule consists of a six-membered ring containing a nitrogen atom at position 1. At position 4, a 2-(trifluoromethyl)phenyl substituent is present. Two methyl ester groups are attached to positions 3 and 5 of the dihydropyridine ring. A butyl chain substitutes the nitrogen atom at position 1.

Chemical Reactions Analysis

    Oxidation: The dihydropyridine ring can be readily oxidized to the corresponding pyridine derivative, which can be achieved using oxidizing agents like nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). []

    Reduction: The dihydropyridine ring can also be reduced to the tetrahydropyridine or piperidine derivatives using reducing agents like sodium borohydride. []

    Hydrolysis: The methyl ester groups can be hydrolyzed under basic or acidic conditions to give the corresponding carboxylic acid derivatives. []

    N-Alkylation/Acylation: The nitrogen atom at position 1 can undergo alkylation or acylation reactions with appropriate electrophiles to introduce various substituents. []

Mechanism of Action

The mechanism of action of dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, like other 1,4-dihydropyridines, is primarily attributed to its calcium channel antagonist activity. [, ] These compounds typically bind to L-type voltage-gated calcium channels, primarily in smooth muscle cells lining blood vessels. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure.

Applications

    Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of derivatives with modifications to the core structure, like varying the substituents on the phenyl ring or the ester groups, can provide valuable insights into the relationship between structure and calcium channel antagonist activity. [, ] This information can aid in the design of more potent and selective calcium channel blockers.

    Pharmacological Studies: This compound can be used as a tool compound to investigate the pharmacological effects of 1,4-dihydropyridine calcium channel blockers in various in vitro and in vivo models. [, , , , ]

Nifedipine

  • Relevance: Nifedipine serves as a crucial reference compound for comparing the calcium channel antagonist activity of various 1,4-dihydropyridine derivatives, including dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. It highlights the impact of structural modifications on potency and selectivity within this class of compounds. For instance, modifications at the ester groups and the 4-aryl substituent significantly impact the pharmacological profile of these molecules [, ].

Nicardipine

  • Relevance: Nicardipine acts as another valuable reference compound, particularly when investigating the structure-activity relationships of 1,4-dihydropyridine derivatives. Comparing its pharmacological profile with dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, especially in terms of potency and vascular selectivity, provides insights into the specific structural features influencing these properties [, ].

Nimodipine

  • Relevance: The research papers use nimodipine as a reference compound due to its well-characterized activity in binding studies assessing the affinity of novel 1,4-dihydropyridine derivatives, including dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, for the dihydropyridine binding site on L-type calcium channels. These studies help elucidate the structural features influencing binding affinity and selectivity for different subtypes of calcium channels [].

Bay K 8644

  • Compound Description: Bay K 8644 serves as a pharmacological tool to investigate the mechanism of action of novel 1,4-dihydropyridine derivatives, including dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. For instance, examining if the novel compound antagonizes the effects of Bay K 8644 can confirm its calcium channel blocking activity and provide insights into its potential therapeutic applications [].

(S)-(+)-Manidipine

  • Relevance: This compound emphasizes the significance of chirality in designing and developing effective 1,4-dihydropyridine calcium channel blockers. Comparing its activity with dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, particularly if the latter exists as a racemic mixture, can offer valuable insights into the potential benefits of developing enantioselective syntheses for enhanced potency and reduced side effects [].

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Relevance: DCDDP shares a similar core structure with dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, both belonging to the dihydropyridine class of calcium channel blockers. Examining the pharmacological profile and structure-activity relationships of DCDDP, particularly its effects on pulmonary vasculature, can provide valuable insights into the potential applications of related compounds like dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate in treating conditions beyond systemic hypertension [, ].

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Relevance: NKY-722, with its dihydropyridine core structure, shares a close structural resemblance to dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The significant difference lies in the substituents at the ester positions. Studying NKY-722's pharmacological properties, particularly its vascular selectivity and duration of action, offers insights into how modifications at these positions influence the overall profile of these calcium channel blockers [, ].

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Relevance: MN9202 shares a structural backbone with dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, both possessing the characteristic 1,4-dihydropyridine ring system. Although primarily investigated for its effects on intestinal ischemia-reperfusion injury, MN9202's pharmacological properties and its potential to modulate cellular processes, such as calcium transport and oxidative stress, can provide valuable insights into the broader therapeutic potential of structurally similar dihydropyridine derivatives [, ].

Properties

Product Name

dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-butyl-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C20H22F3NO4

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H22F3NO4/c1-4-5-10-24-11-14(18(25)27-2)17(15(12-24)19(26)28-3)13-8-6-7-9-16(13)20(21,22)23/h6-9,11-12,17H,4-5,10H2,1-3H3

InChI Key

RBTUTPQDGMDUFR-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)OC

Canonical SMILES

CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.